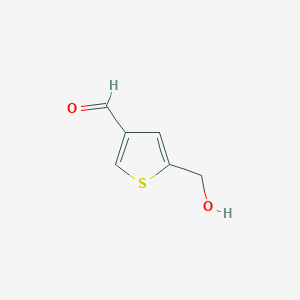
5-(Hydroxymethyl)-3-thiophenecarboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Hydroxymethyl)-3-thiophenecarboxaldehyde is an organic compound that features a thiophene ring substituted with a hydroxymethyl group and an aldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-3-thiophenecarboxaldehyde can be achieved through several methods. One common approach involves the formylation of 3-thiophenemethanol using Vilsmeier-Haack reaction conditions. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the desired position on the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reagent concentration.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Hydroxymethyl)-3-thiophenecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: 5-(Carboxymethyl)-3-thiophenecarboxaldehyde.
Reduction: 5-(Hydroxymethyl)-3-thiophenemethanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(Hydroxymethyl)-3-thiophenecarboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials, including conductive polymers and organic semiconductors.
Wirkmechanismus
The mechanism of action of 5-(Hydroxymethyl)-3-thiophenecarboxaldehyde involves its ability to undergo various chemical transformations due to the presence of reactive functional groups. The aldehyde group can participate in nucleophilic addition reactions, while the hydroxymethyl group can be involved in substitution reactions. These properties make it a versatile building block in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Hydroxymethyl)furfural: A compound with a furan ring instead of a thiophene ring, known for its applications in biomass conversion and as a platform chemical for the production of bio-based materials.
5-(Chloromethyl)furfural: A halogenated derivative of 5-(Hydroxymethyl)furfural, used in the synthesis of various chemicals.
5-(Ethoxymethyl)furfural: An ether derivative of 5-(Hydroxymethyl)furfural, used in the production of biofuels and other value-added chemicals.
Uniqueness
5-(Hydroxymethyl)-3-thiophenecarboxaldehyde is unique due to the presence of a thiophene ring, which imparts distinct electronic properties compared to its furan analogs. This makes it particularly useful in the synthesis of sulfur-containing heterocycles and materials with specific electronic characteristics.
Eigenschaften
CAS-Nummer |
212914-89-1 |
|---|---|
Molekularformel |
C6H6O2S |
Molekulargewicht |
142.18 g/mol |
IUPAC-Name |
5-(hydroxymethyl)thiophene-3-carbaldehyde |
InChI |
InChI=1S/C6H6O2S/c7-2-5-1-6(3-8)9-4-5/h1-2,4,8H,3H2 |
InChI-Schlüssel |
HYLVDIGSRAKLJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC=C1C=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



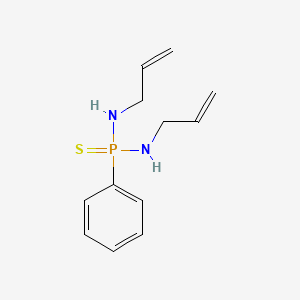
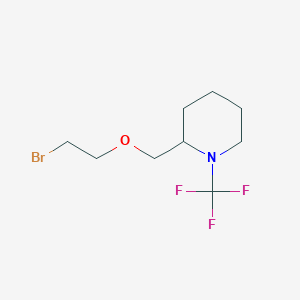
![8-Benzyl-2-ethyl-2,8-diazaspiro[4.5]decane](/img/structure/B13947547.png)
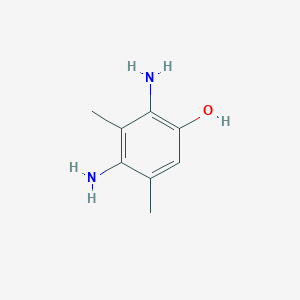
![2-(Benzoylamino)-N-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-1-oxo-2-propanyl}benzamide](/img/structure/B13947572.png)
![(4-Chloro-phenyl)-[6-(3,5-dimethyl-pyrazol-1-yl)-5-[1,3]dioxolan-2-yl-pyrazin-2-yl]-amine](/img/structure/B13947575.png)

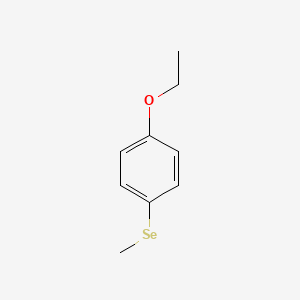

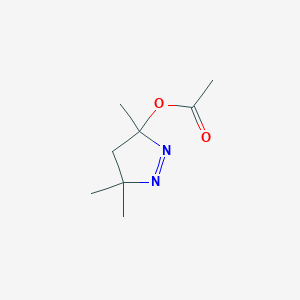
![7-(Bromomethyl)-2-azaspiro[4.4]nonane](/img/structure/B13947608.png)
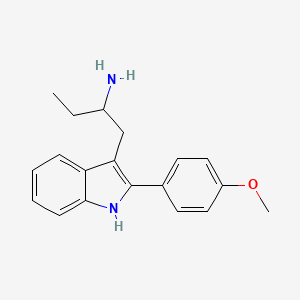
![2-(7-Amino-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13947613.png)
